molecular formula C21H24N4O2S B14970187 1,1'-[6-(4-cyclohexylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-cyclohexylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B14970187
M. Wt: 396.5 g/mol
InChI Key: HJJHAJPPONQNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-ACETYL-6-(4-CYCLOHEXYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

The synthesis of 1-[7-ACETYL-6-(4-CYCLOHEXYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

    Common Reagents and Conditions: Reactions often involve reagents like acids, bases, and solvents such as ethanol or methanol. Conditions may include specific temperatures and pH levels to optimize reaction rates and yields.

    Major Products: The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[7-ACETYL-6-(4-CYCLOHEXYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-ACETYL-6-(4-CYCLOHEXYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit enzymes like carbonic anhydrase or cholinesterase, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar compounds to 1-[7-ACETYL-6-(4-CYCLOHEXYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE include other triazolothiadiazines, such as:

  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines

These compounds share similar structural features but may differ in their pharmacological profiles and specific applications. The uniqueness of 1-[7-ACETYL-6-(4-CYCLOHEXYLPHENYL)-3-METHYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic uses .

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

1-[5-acetyl-6-(4-cyclohexylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C21H24N4O2S/c1-13(26)20-19(25(15(3)27)24-14(2)22-23-21(24)28-20)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h9-12,16H,4-8H2,1-3H3

InChI Key

HJJHAJPPONQNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N(C(=C(S2)C(=O)C)C3=CC=C(C=C3)C4CCCCC4)C(=O)C

Origin of Product

United States

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